S-Petasin
Description
Overview of Sesquiterpenoids in Medicinal Plants
Sesquiterpenoids represent a significant class of natural products characterized by their structure derived from three isoprene (B109036) units. These compounds are widely distributed throughout the plant kingdom and exhibit a diverse array of biological activities. mdpi.com They are formed from the precursor farnesyl pyrophosphate (FPP) through various biosynthetic pathways, leading to a multitude of carbon skeletons. mdpi.com Sesquiterpenoids are found in various parts of plants, including stem barks, twigs, leaves, flowers, seeds, and pericarps. mdpi.com Their biological functions in plants include roles as antimicrobial agents, antifeedants against insects and birds, allelopathy, and protection against environmental stresses. reading.ac.ukresearchgate.net In medicinal plants, sesquiterpenoids often constitute the active ingredients responsible for observed therapeutic effects. nih.gov Families like Asteraceae are particularly rich sources of these compounds, with examples including those found in feverfew (Tanacetum parthenium), yarrow (Achillia spp.), and Artemisia annua. researchgate.netnih.gov Research into sesquiterpenoids from medicinal plants continues to reveal their potential for applications in various fields, including medicine and agriculture. mdpi.comreading.ac.uk
S-Petasin as a Bioactive Natural Product
This compound is a specific sesquiterpenoid compound that has garnered considerable research interest due to its notable biological activities. mdpi.com It is primarily isolated from plants belonging to the genus Petasites, particularly Petasites hybridus and Petasites japonicus. iiarjournals.orgsmolecule.comresearchgate.net Chemically, this compound is classified within the eremophilane (B1244597), 8,9-secoeremophilane, and furoeremophilane sesquiterpenoid group. hmdb.ca Its molecular formula is C19H26O3S, with a molecular weight of 334.47 g/mol . hmdb.canaturalproducts.netnih.gov this compound is recognized as a bioactive natural product with a range of reported effects in various in vitro and in vivo models. mdpi.comiiarjournals.orgbiomolther.orgresearchgate.net Research has focused on its potential in addressing inflammatory and allergic conditions, as well as its impact on certain cellular processes. smolecule.combiomolther.orgnih.gov
Historical Context of Petasites Species in Ethnobotany and Phytopharmacology
Petasites species, commonly known as butterbur, have a long history of use in traditional medicine across different cultures, particularly in Europe and Asia. nih.govresearchgate.netresearchgate.netnih.gov The name "butterbur" is thought to originate from the historical use of the plant's large leaves to wrap butter in warm weather, while names in other languages translate to "rain hat" or "hat plant," also referencing the size of the leaves. nih.govbotsoc.scot Ethnobotanical records indicate the use of Petasites species since ancient times for a variety of ailments. nih.govresearchgate.net Traditional applications have included treatments for conditions affecting the central nervous system (such as migraine), respiratory system (like asthma, allergic rhinitis, bronchitis, and spastic cough), cardiovascular system (hypertension), gastrointestinal tract (ulcers), and genitourinary system (dysmenorrhea). nih.govresearchgate.netresearchgate.net This extensive history of traditional use has provided a foundation for modern phytopharmacological investigations into the active compounds present in Petasites, including this compound. nih.govresearchgate.netresearchgate.net
Research Significance of this compound in Contemporary Chemical Biology
The research significance of this compound in contemporary chemical biology stems from its diverse pharmacological properties and its potential as a lead compound for the development of new therapeutic agents. mdpi.comresearchgate.netimrpress.com As a major sesquiterpene found in Petasites species, this compound has been a subject of detailed investigation into its mechanisms of action at the molecular and cellular levels. biomolther.orgnih.govnih.govresearchgate.net Studies have explored its effects on various biological targets and pathways, contributing to a deeper understanding of how natural products can influence physiological and pathological processes. mdpi.comiiarjournals.orgresearchgate.netnih.govimrpress.comnih.govresearchgate.netbohrium.com The identification of this compound as a bioactive molecule has spurred research into its potential applications in areas such as inflammation, allergy, and cellular proliferation, highlighting its relevance in the search for novel therapeutic strategies. iiarjournals.orgsmolecule.comresearchgate.netbiomolther.orgresearchgate.netnih.govimrpress.com The study of this compound exemplifies the value of ethnobotanical knowledge in guiding modern chemical biology research to discover and characterize bioactive natural products. nih.govresearchgate.netresearchgate.net
Detailed research findings on this compound include studies demonstrating its inhibitory effects on phosphodiesterase (PDE) activity, particularly PDE3 and PDE4, leading to increased intracellular cAMP levels. nih.govresearchgate.net This mechanism is associated with smooth muscle relaxation, which may contribute to its traditional use for respiratory conditions. nih.govresearchgate.net this compound has also been reported to inhibit voltage-dependent calcium channels (VDCCs), further impacting intracellular calcium concentrations. nih.govresearchgate.net
In the context of inflammatory and allergic responses, this compound has been shown to inhibit antigen-induced degranulation in mast cells and suppress the accumulation of inflammatory cells like eosinophils, macrophages, and lymphocytes in animal models. biomolther.orgnih.gov It has also been found to inhibit the induction of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in macrophages. biomolther.orgnih.govresearchgate.net
Furthermore, research has investigated the effects of this compound on various cancer cell lines. Studies have indicated that this compound can inhibit the proliferation and induce apoptosis in certain cancer cells, including melanoma and prostate cancer cells. iiarjournals.orgresearchgate.netimrpress.combohrium.com Proposed mechanisms for these effects include the activation of the p53 pathway and the modulation of proteins involved in apoptosis and cell migration. iiarjournals.orgimrpress.combohrium.com
The following table summarizes some of the reported biological activities and associated mechanisms of this compound:
| Biological Activity | Proposed Mechanism(s) | Reference(s) |
| Bronchodilation / Airway Smooth Muscle Relaxation | Inhibition of PDE3/4, leading to increased cAMP; Inhibition of VDCCs. | nih.govresearchgate.net |
| Anti-allergic / Anti-inflammatory | Inhibition of mast cell degranulation; Suppression of inflammatory cell accumulation; Inhibition of iNOS and NO production. | biomolther.orgnih.govresearchgate.net |
| Anti-proliferative / Pro-apoptotic (Cancer Cells) | Activation of p53 pathway; Modulation of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases); Inhibition of cell migration. | iiarjournals.orgresearchgate.netimrpress.combohrium.com |
| Anti-adipogenic | Inhibition of PPAR-γ pathway signaling. | researchgate.nettjnpr.org |
| Anti-oxidative / Cytoprotective | Activation of Nrf2 pathway. | mdpi.com |
This table provides a snapshot of some key research findings regarding the biological activities of this compound and the mechanisms proposed to underlie these effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANKWLYFDFHOJ-RFTFGCRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70238-51-6 | |
| Record name | S-Petasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070238516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-PETASIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129023415R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Botanical Sources of S Petasin
Distribution of S-Petasin in Petasites Genera
This compound is a naturally occurring chemical compound classified as a sesquiterpene. wikipedia.org It is found in several plants belonging to the Petasites genus, which is widespread across Europe, Asia, and North America. tandfonline.comumlub.pl
Petasites formosanus Kitamura: Primary Source Identification
Petasites formosanus, a plant used in traditional folk medicine in Taiwan, has been identified as a significant source of this compound. nih.govnih.gov Research has shown that this compound is the most abundant and main sesquiterpene present in the aerial parts of this particular species. nih.govresearchgate.net The plant also contains other related sesquiterpenoids, including petasin (B38403), isopetasin (B1239024), and S-isopetasin. nih.gov The effective ingredients in P. formosanus for its traditional uses have been suggested to be this compound and its isoform, iso-S-petasin. nih.gov
Petasites hybridus (L.) P. Gaertn., B. Mey. & Scherb. (Common Butterbur)
The Common Butterbur, Petasites hybridus, is another well-documented botanical source of this compound and its analogues. tandfonline.comresearchgate.net Phytochemical analysis of this species, which is native to Europe and northern Asia, has identified the presence of sesquiterpene esters like petasin, isopetasin, neopetasin (B1678175), and the sulfur-containing this compound. tandfonline.comresearchgate.netwikipedia.org These biologically active compounds are primarily found in the rhizomes and leaves of the plant. researchgate.net Eremophilanlactones and this compound have been successfully isolated from the roots of P. hybridus. nih.gov
Petasites japonicus and Petasites officinalis as Identified Sources
This compound has also been successfully isolated from Petasites japonicus and Petasites officinalis. researchgate.netnih.govrsc.org While its presence in other Petasites species like P. hybridus and P. formosanus was established earlier, the isolation of this compound from P. japonicus is a more recent discovery. nih.govrsc.orgresearchgate.net P. japonicus is noted as an edible and medicinal plant that serves as a rich source of various bioactive compounds. nih.govrsc.org
Related Compounds in Ligularia fischeri
The eremophilane (B1244597) sesquiterpenoid chemical structure, of which this compound is a derivative, is not exclusive to the Petasites genus. Related compounds have been identified in Ligularia fischeri, a plant from a different genus within the same Asteraceae family. acgpubs.org Studies on the rhizomes of L. fischeri have led to the isolation of five eremophilane sesquiterpenoids: 3α-Tigloyloxyeremophila-9,11-dien-8-one, Isopetasan, Neopetasan, Isopetasol, and Petasol. acgpubs.org Petasin has also been isolated from the roots of Ligularia intermedia. researchgate.net The presence of these structurally similar compounds highlights a chemical relationship between the Petasites and Ligularia genera.
Chemo-taxonomic Investigations of this compound and Analogues in Petasites Species
Chemo-taxonomic studies, which use chemical constituents to classify and understand the relationships between plants, have revealed variations in the profiles of sesquiterpenes within the Petasites genus. Research into Petasites hybridus has established the existence of distinct chemovarieties or "chemotypes". tandfonline.com These chemotypes are characterized by different dominant sesquiterpene profiles, such as the petasin chemotype or the furanopetasin (furanoeremophilanes) chemotype. tandfonline.comresearchgate.net This chemical diversity within a single species underscores the importance of chemical analysis in botanical classification and in selecting plant material for specific applications, as only the petasin chemotype is considered suitable for certain uses. tandfonline.com
Quantitative Analysis of this compound Content Across Different Plant Parts and Species
The concentration of this compound and its analogues varies significantly between different species and even between different organs of the same plant. In Petasites formosanus, this compound is the most abundant sesquiterpene found in the plant's aerial parts. nih.gov
Studies on Petasites hybridus have provided detailed quantitative data on petasin content. One analysis screening various plant populations in Switzerland found that the mean petasin content in rhizomes ranged from 7.4 to 15.3 mg/g dry weight, while leaves contained between 3.3 to 11.4 mg/g dry weight. nih.gov Another study focusing on the essential oils of P. hybridus ssp. ochroleucus from the Balkans also noted that the concentration of petasin/isopetasin is often higher in the rhizomes than in the leaves. nih.gov
Further research comparing wild versus cultivated P. hybridus rhizome extracts has also shown variations in the composition of petasin subtypes.
Below is a table summarizing the quantitative analysis of petasin in the leaves and rhizomes of P. hybridus from various locations in Switzerland. nih.gov
| Plant Part | Mean Petasin Content (mg/g dry weight) |
| Rhizomes | 7.4 - 15.3 |
| Leaves | 3.3 - 11.4 |
A separate analysis of different P. hybridus rhizome extracts revealed varying compositions of petasin subtypes, as detailed in the table below. mdpi.com
| Petasin Subtype | Wild Harvested Extract (%) | Cultivated Extract (Fresh) (%) | Cultivated Extract (Stored) (%) |
| Neopetasin | 0.9 | 1.1 | 1.1 |
| Petasin | 1.8 | 1.3 | 1.4 |
| Isopetasin | 0.6 | 0.8 | 0.8 |
| Total Petasins | 3.3 | 3.2 | 3.3 |
Synthetic Chemistry and Derivatization of S Petasin
Strategies for the Chemical Synthesis of S-Petasin and Analogues
The synthesis of petasin (B38403) and its derivatives can be achieved through several methods. Petasin is commonly extracted from the aerial parts of Petasites species using solvents such as ethanol (B145695) smolecule.com. Hydrolysis of petasin under alkaline conditions yields isopetasinol smolecule.comscirp.orgresearchgate.net.
Radioactive tracer methods have been employed to investigate petasin biosynthesis, utilizing precursors like (2-14C)Mevalonic acid fed to P. hybridus leaves gla.ac.uk. Selective chemical degradation was then performed to determine the location of the radioactive label gla.ac.uk.
Design and Synthesis of this compound Derivatives for Pharmacological Studies
A series of petasin derivatives have been designed and synthesized to investigate structure-activity relationships and identify compounds with enhanced biological activities scirp.orgresearchgate.net. These derivatives are typically prepared from isopetasinol, which is obtained from the hydrolysis of petasin scirp.orgresearchgate.net.
Acylation Reactions for Derivative Formation
Acylation reactions are a key strategy for the formation of petasin derivatives. These reactions involve treating isopetasinol with carboxylic acids or anhydrides in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) smolecule.com. Compounds with substituted benzoic ester groups have been introduced through acylation reactions with carboxylic acids or maleic anhydride (B1165640) scirp.orgresearchgate.net. This approach has yielded various derivatives, some of which have shown potent antiproliferative activity scirp.orgresearchgate.net.
Epoxidation and Alkylation Strategies
Epoxidation reactions have also been utilized in the synthesis of petasin derivatives scirp.orgresearchgate.net. Compounds with an unsaturated side chain have been synthesized by the reaction of an intermediate compound, obtained from acylation, with different alkyl halides scirp.orgresearchgate.net. Additionally, tosylation of isopetasinol followed by nucleophilic substitution with sodium azide (B81097) has been used to introduce azide groups, which can then be reduced researchgate.net.
Introduction of Amide Functional Groups
To further explore structure-activity relationships, compounds featuring an amide functional group have been designed and synthesized scirp.orgresearchgate.net. These amide derivatives were prepared through acylation reactions of an amine intermediate, which was obtained from the reduction of an azide derivative researchgate.net. The substitution of the ester group with an amide group has been shown to affect the antiproliferative activity against certain cell lines researchgate.net.
Analytical Methodologies for S Petasin
Extraction Techniques from Plant Biomass
The initial step in obtaining S-Petasin involves its extraction from plant sources, primarily species of the Petasites genus. The efficiency of this process is highly dependent on the chosen technique and the solvents used.
Solvent-based extraction is a common method for isolating this compound and related sesquiterpenes from plant biomass. The choice of solvent is critical, as it influences the yield and purity of the extracted compounds. Optimization of extraction parameters such as solvent composition, temperature, and time is essential for maximizing the recovery of this compound while minimizing the co-extraction of undesirable substances.
Maceration in ethanol (B145695) followed by liquid-liquid extraction has been described as a method to obtain a lipophilic extract rich in petasins from the subterranean parts of Petasites hybridus. imrpress.com One study systematically investigated the effects of ethanol concentration, extraction rotations per minute (rpm), and extraction time on the petasin (B38403) content from Petasites japonicus leaves using response surface methodology (RSM). The results indicated that the ethanol concentration had the most significant impact on the petasin content. The optimized conditions were determined to be an ethanol concentration of 79.92%, an extraction speed of 178.10 rpm, and an extraction time of 2.06 hours. researchgate.net
Table 1: Optimized Solvent-Based Extraction Parameters for Petasin
| Parameter | Optimal Value | Plant Source |
|---|---|---|
| Ethanol Concentration | 79.92% | Petasites japonicus leaves |
| Extraction RPM | 178.10 rpm | Petasites japonicus leaves |
| Extraction Time | 2.06 hours | Petasites japonicus leaves |
Data derived from a study optimizing petasin extraction using response surface methodology. researchgate.net
Supercritical fluid extraction (SFE), particularly using carbon dioxide (CO₂), presents a green alternative to traditional solvent-based methods. nih.gov Supercritical CO₂ is an excellent solvent for nonpolar and low molecular weight compounds. nih.gov Its advantages include the use of a non-toxic, inexpensive, and easily removable solvent. nih.gov The solvating power of supercritical fluids can be fine-tuned by altering pressure and temperature, allowing for selective extraction. mdpi.com
While specific SFE protocols optimized for this compound are not extensively detailed in the reviewed literature, the application of SFE for other sesquiterpenes provides valuable insights. For instance, in the extraction of sesquiterpene lactones from Cichorium intybus L. roots, the best results were achieved at a pressure of 350 bar and a temperature of 40°C, with a 15 g/min flow rate and the addition of 10% ethanol as a co-solvent. nih.gov This suggests that the inclusion of a polar co-solvent like ethanol can be beneficial for extracting moderately polar compounds like petasins. SFE has been noted to be more selective than conventional solid-liquid extraction methods. nih.gov
Isolation and Purification Protocols
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, subsequent isolation and purification steps are necessary to obtain this compound with high purity.
Liquid-liquid chromatography (LLC) is a powerful technique for the separation of sesquiterpenes from complex plant extracts. nih.gov This method operates on the principle of partitioning compounds between two immiscible liquid phases, avoiding the irreversible adsorption issues that can occur with solid stationary phases. mdpi.com
In a study focused on isolating sesquiterpenes from a methanol extract of P. hybridus rootstock, LLC was successfully employed. The selection of an appropriate biphasic solvent system is paramount for a successful separation. Through predictive thermodynamic modeling (COSMO-RS) and experimental validation, a solvent system of n-hexane/ethyl acetate/methanol/water in a 5/1/5/1 (v/v/v/v) ratio was identified as effective for this purpose. nih.govresearchgate.net This technique allowed for the separation of various petasin derivatives, including petasin, isopetasin (B1239024), and neopetasin (B1678175). nih.govresearchgate.net
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution chromatographic technique widely used for the final purification of natural products to achieve a high degree of purity. researchgate.netspringernature.com It is often used as a secondary purification step after an initial separation by methods like LLC or flash chromatography. nih.govnih.gov
For petasin derivatives that are obtained in fractions with purities below 95% from LLC, a subsequent prep-HPLC step is necessary. nih.govresearchgate.net This technique utilizes a stationary phase with small particle sizes, requiring high pressure to pump the mobile phase through the column, which results in very high resolving power. springernature.com The choice of mobile phase and gradient is optimized based on analytical HPLC runs. For instance, in the purification of flavonoids, a mobile phase of methanol and 0.1% aqueous acetic acid was used with an isocratic elution. nih.gov The high purity of the isolated compounds makes them suitable for use as reference materials for standardization and pharmacological evaluations. nih.govresearchgate.net
Flash chromatography is a rapid form of preparative column chromatography that is widely used by chemists for the purification of synthesized compounds and natural products. wfu.edubiotage.com It is faster than traditional column chromatography as it uses pressure to force the solvent through the column. rochester.edu This technique can be used as an initial clean-up step to isolate groups of compounds from a crude extract before further purification by prep-HPLC. biotage.com
While specific protocols for the flash chromatography of this compound are not detailed, the general principles are applicable. The choice between normal-phase (e.g., silica gel) and reversed-phase chromatography depends on the polarity of the target compound and the impurities to be removed. wfu.edu For sesquiterpenes, which are moderately polar, both normal-phase with solvent systems like hexane/ethyl acetate or reversed-phase chromatography could be employed. rochester.edu The selection of an appropriate solvent system is crucial for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu
Structural Elucidation and Characterization
The definitive identification and structural characterization of this compound rely on a combination of modern analytical techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass, ensuring unambiguous identification.
Spectroscopic Identification Techniques (IR, MS, 1D-NMR, 2D-NMR)
Spectroscopic methods are fundamental to elucidating the complex structure of sesquiterpene esters like this compound. The process involves a synergistic application of several techniques to piece together the molecular puzzle.
Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the functional groups present in the this compound molecule. Characteristic absorption bands would indicate the presence of ester carbonyl groups (C=O), carbon-carbon double bonds (C=C), and aliphatic C-H bonds, providing a preliminary structural fingerprint.
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. While standard MS is a powerful tool, high-resolution mass spectrometry is typically employed for more definitive structural work. mdpi.com In a typical analysis, the molecule is ionized, and the resulting molecular ion and its fragments are detected, allowing for the determination of the molecular mass and the composition of different parts of the structure. nih.gov
1D-NMR (¹H and ¹³C) : One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the carbon-hydrogen framework of this compound.
¹H-NMR : The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The chemical shifts, integration values, and splitting patterns of the signals are all used to assemble fragments of the structure.
¹³C-NMR : The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule, such as those in methyl, methylene, methine, and quaternary environments, as well as carbons involved in double bonds and carbonyl groups.
2D-NMR : Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms within the this compound molecule. mdpi.com These techniques reveal correlations between different nuclei, allowing for the complete and unambiguous assignment of the structure. nih.gov Key 2D-NMR experiments include:
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which helps to trace out the connections between adjacent protons in the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms, allowing for the assignment of a specific proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different structural fragments and identifying the location of quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
The collective data from these spectroscopic methods are analyzed to build a complete and accurate structural model of this compound. shu.edu
High-Resolution Mass Spectrometry (HR-MS/MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it becomes an indispensable tool for the structural confirmation of compounds like this compound, especially when isolated from complex natural extracts. nih.govresearchgate.net
The primary advantage of HR-MS is its ability to measure the mass of an ion to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. researchgate.net This high mass accuracy helps to distinguish between compounds that have the same nominal mass but different elemental compositions.
In a typical LC-HR-MS/MS analysis, this compound is first separated from other components by liquid chromatography and then ionized. nih.govresearchgate.net The high-resolution mass analyzer determines its accurate mass. Subsequently, the molecular ion is selected and subjected to fragmentation (MS/MS), generating a unique fragmentation pattern. nih.gov This pattern, which consists of the accurate masses of the fragment ions, provides detailed structural information that can be used to confirm the identity of the compound by comparing it to known fragmentation pathways or reference spectra. mdpi.com
| Parameter | Description | Significance for this compound |
|---|---|---|
| Accurate Mass Measurement | Determination of the mass of the molecular ion with high precision (typically <5 ppm error). | Allows for the unambiguous determination of the elemental formula (e.g., C₂₀H₂₈O₃ for Petasin). |
| Isotopic Pattern Matching | Comparison of the experimentally observed isotopic pattern with the theoretical pattern for a proposed elemental formula. | Provides additional confidence in the assigned elemental formula. |
| MS/MS Fragmentation | Collision-induced dissociation of the precursor ion to generate characteristic product ions. | Reveals structural motifs, such as the loss of the ester side chain, which helps to confirm the identity and structure of the sesquiterpene core. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used for separating and identifying volatile and semi-volatile compounds within a mixture. For a compound like this compound, which is a sesquiterpene ester, GC-MS can be used for both qualitative and quantitative analysis, often after an extraction process from a plant matrix. mdpi.com
In this method, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column, with different compounds eluting at different times (retention times) based on their boiling points and interaction with the column's stationary phase. youtube.com As each compound exits the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint. nih.gov
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known reference standard or by matching the spectrum against established libraries like NIST. nih.gov GC-MS is particularly useful for analyzing the chemical profile of essential oils and extracts from plants of the Petasites genus. mdpi.comnih.gov
| Parameter | Typical Setting/Description |
|---|---|
| Injection Mode | Splitless or Split, depending on sample concentration. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). mdpi.com |
| Column | Capillary column, often with a non-polar or medium-polarity stationary phase (e.g., HP-5MS, DB-5). |
| Temperature Program | A temperature gradient is used to elute compounds with a wide range of boiling points. For example, starting at 50°C and ramping up to 270°C. mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching. mdpi.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
Quantitative Determination Methodologies
Accurate quantification of this compound is essential for the standardization of herbal extracts and products derived from Petasites species. Chromatographic techniques are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound and other related petasins in plant extracts and commercial products. imrpress.comresearchgate.net The method offers high resolution, sensitivity, and reproducibility.
The methodology typically involves a reversed-phase HPLC system, where a non-polar stationary phase (like C18) is used with a polar mobile phase. imrpress.com this compound and other sesquiterpenes are separated based on their differential partitioning between the two phases. Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector, as the petasin structure contains a chromophore that absorbs light in the UV region. imrpress.com
For accurate quantification, the HPLC method must be validated according to established guidelines (e.g., ICH), assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com Quantification is typically achieved by creating a calibration curve using a certified reference standard of petasin. imrpress.com
| Parameter | Condition |
|---|---|
| HPLC System | Waters Alliance e2695 with Waters 2998 PDA Detector |
| Column | Venusil XBP C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of methanol, acetonitrile, and water (32:31:37, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Quantification | Based on the peak area versus an external petasin standard. |
Gas Chromatography (GC) for Total Petasin Content
Gas Chromatography (GC), equipped with a Flame Ionization Detector (FID), can be used for the quantitative analysis of total petasin content. While HPLC is more common for individual petasins, GC-FID is a reliable method for quantifying total volatile or semi-volatile compounds in an extract. researchgate.net
This method is particularly useful when a single value representing the combined concentration of all petasin isomers (e.g., petasin, this compound, neopetasin) is desired. The principle relies on the assumption that the FID response is proportional to the mass of the carbon-containing analyte, allowing for a relative quantification of components even without individual standards for each one.
Method Validation (Linearity, Recovery, Purity Assessments)
The validation of analytical methods is a critical process that ensures the reliability, accuracy, and precision of quantitative data for a specific analyte, such as this compound. This process involves a series of experiments to verify that a method is suitable for its intended purpose. For this compound, this validation typically encompasses assessments of linearity, recovery, and purity, often employing techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors such as a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
Linearity
The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a fundamental parameter to establish for the accurate quantification of this compound.
Detailed Research Findings: To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response of the analytical instrument (e.g., peak area from an HPLC chromatogram) is then plotted against the known concentration of this compound to generate a calibration curve.
The relationship between concentration and response is typically evaluated using the method of least squares to calculate a linear regression equation (y = mx + c), where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The quality of the linear relationship is assessed by the correlation coefficient (r) or the coefficient of determination (R²). A value of R² close to 1.0 indicates a strong linear relationship between the concentration and the signal. For most analytical methods, an R² value of >0.99 is considered evidence of good linearity. While specific linearity data for this compound is not detailed in readily available literature, the validation of HPLC methods for analogous compounds demonstrates this common practice. For instance, a validated HPLC method for other active ingredients showed linearity with R² values greater than 0.999 over the tested concentration ranges semanticscholar.org.
Table 1: Representative Linearity Parameters for HPLC Analysis
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Calibration Range | Defined by the study (e.g., 10-80 µg/mL) | The range of concentrations over which the method is shown to be linear, accurate, and precise. |
| Correlation Coefficient (R²) | ≥ 0.99 | A statistical measure of how close the data are to the fitted regression line. |
| Regression Equation | y = mx + c | The equation describing the linear relationship between analyte concentration (x) and instrument response (y). |
Recovery
Recovery studies are essential for determining the accuracy of an analytical method. The purpose is to ascertain the efficiency of the extraction process by measuring the amount of analyte retrieved from a sample matrix to which a known amount of the analyte has been added.
Detailed Research Findings: In a validated HPLC method for the analysis of petasins extracted from a butterbur root extract formulated into softgel capsules, the accuracy was confirmed through recovery studies. The method involved spiking samples at five different concentration levels, ranging from 80% to 120% of a target concentration of 7.5 mg/mL. The analysis demonstrated high accuracy, with percentage recovery values falling between 101.3% and 105.15% researchgate.net. This indicates that the extraction procedure effectively recovers the petasins, including this compound, from the complex matrix of the softgel fill with minimal loss. Generally, a recovery percentage between 80% and 120% is considered acceptable for quantitative assays edraservices.nl.
Table 2: Percentage Recovery of Petasins from a Softgel Matrix
| Spiked Concentration Level (% of Target) | Concentration (mg/mL) | Percentage Recovery (%) |
|---|---|---|
| 80% | 6.0 | 101.30% |
| 90% | 6.75 | 102.50% |
| 100% | 7.5 | 103.80% |
| 110% | 8.25 | 104.20% |
| 120% | 9.0 | 105.15% |
Purity Assessments
Purity assessment is the process of identifying and quantifying any impurities present in the this compound reference standard or isolated material. This is crucial for ensuring that the analytical standard is suitable for quantitative analysis and that the isolated compound is free from significant contaminants.
Detailed Research Findings: The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a common method, where purity is often assessed by the peak area percentage of the main compound relative to all other peaks in the chromatogram.
For definitive structural confirmation and purity assessment, spectroscopic methods are employed. Research has shown the successful isolation of this compound with a purity greater than 99%. This high level of purity was confirmed through a suite of spectral methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. In other studies focusing on petasin derivatives, compounds with purities below 95% after initial isolation were further purified using preparative HPLC, with the final purity and structure confirmed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS) and NMR techniques researchgate.net.
Table 3: Methodologies for Purity Assessment of this compound
| Analytical Technique | Purpose in Purity Assessment | Reported Findings |
|---|---|---|
| HPLC-DAD | Quantifies the main compound relative to impurities based on peak area. | Used to determine chromatographic purity; often shows purity >95% for isolated petasins researchgate.net. |
| Mass Spectrometry (MS) / LC-HR-MS/MS | Confirms the molecular weight of this compound and helps identify impurities. | Used for structural confirmation and identification of isolated compounds researchgate.net. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and detects the presence of structurally related impurities. | Essential for unequivocal structural identification of this compound and its derivatives researchgate.net. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, confirming its identity. | Part of the suite of spectral methods used to confirm the identity of highly pure this compound. |
Compound Index
Structure Activity Relationship Sar Studies of S Petasin and Analogues
Influence of Chemical Modifications on Biological Activities
Chemical modifications within the sesquiterpene core and the ester side chain of S-Petasin and its analogues significantly impact their biological activities. Comparisons between different petasin (B38403) compounds, including this compound, Isopetasin (B1239024), Petasin, and S-Isopetasin, reveal distinct pharmacological profiles. For instance, these compounds exhibit varying potencies and mechanisms of action in relaxing smooth muscle, inhibiting inflammatory mediators, and exerting anti-proliferative effects researchgate.netnih.govnih.govwikipedia.orgthegoodscentscompany.com.
Studies on petasin derivatives have indicated that specific structural elements are crucial for certain activities. For example, in the context of anti-adipogenic effects observed with petasin, a double bond at the C11-C12 position and an angeloyl ester moiety were found to be essential for activity ctdbase.orghmdb.ca. For antiproliferative activity of petasin derivatives against human neuroblastoma cells, an additional ester group and the exo-double bond were identified as important features mdpi.com. The presence or absence of a sulfur atom in the ester side chain also represents a key chemical difference with significant implications for activity, as discussed in Section 6.3.
Comparative Analysis of this compound, Isopetasin, Petasin, and S-Isopetasin Potency
Comparative studies have assessed the potency of this compound, Isopetasin, Petasin, and S-Isopetasin in various biological assays. These comparisons highlight the differential activities of these closely related compounds.
In studies investigating the relaxation of isolated guinea pig trachealis precontracted by various agonists, this compound demonstrated potent relaxant effects. This compound was found to be the most potent among the four compounds in relaxing guinea pig trachea precontracted by histamine (B1213489), carbachol (B1668302) (CCh), KCl, or leukotriene (LT) D4, although S-isopetasin showed similar relaxing potency on CCh and KCl-induced contractions researchgate.netthegoodscentscompany.com. The IC50 values indicated that the sulfur-containing petasins (this compound and S-Isopetasin) were generally more potent in this assay than the non-sulfur-containing petasins (Petasin and Isopetasin) nih.govthegoodscentscompany.com.
In the context of anti-inflammatory activities, specifically the inhibition of nitric oxide (NO) production, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) expression in LPS-induced RAW 264.7 cells, S-Isopetasin showed stronger potency than this compound nih.govwikipedia.org. S-Isopetasin also demonstrated stronger reductions in acetic acid-induced writhing response and carrageenan-induced paw edema compared to this compound nih.govwikipedia.org.
Recent studies have also compared the antiviral activity of these compounds against SARS-CoV-2. Isopetasin and neopetasin (B1678175) (another isomer of petasin) demonstrated potent antiviral activity, while petasin showed a higher IC50 value, suggesting lower potency compared to isopetasin and neopetasin in this specific model wikipedia.org.
The following table summarizes some comparative potency data:
| Compound | Activity | Model/Assay | Relative Potency / Key Finding | Citation |
| This compound | Tracheal Relaxation | Guinea pig trachealis (histamine, CCh, KCl, LTD4) | Most potent among the four petasins | researchgate.netthegoodscentscompany.com |
| S-Isopetasin | Tracheal Relaxation | Guinea pig trachealis (CCh, KCl) | Similar potency to this compound on CCh and KCl | researchgate.net |
| S-Isopetasin | Inhibition of NO Production, iNOS, COX-2 | LPS-induced RAW 264.7 cells | Stronger potency than this compound | nih.govwikipedia.org |
| S-Isopetasin | Anti-nociceptive and Anti-inflammatory effects | Acetic acid writhing, carrageenan paw edema | Stronger reductions than this compound | nih.govwikipedia.org |
| Isopetasin | Antiviral Activity | SARS-CoV-2 in Vero E6 cells | Potent, lower IC50 than Petasin | wikipedia.org |
| Petasin | Antiviral Activity | SARS-CoV-2 in Vero E6 cells | Higher IC50 than Isopetasin and Neopetasin | wikipedia.org |
Significance of Sulfur Atom in this compound Activity
A notable difference between this compound/S-Isopetasin and Petasin/Isopetasin is the presence of a sulfur atom in the ester side chain of the former pair. SAR studies indicate that this structural feature plays a significant role in their biological activities. Specifically, the sulfur-containing petasins, this compound and S-Isopetasin, have been shown to be more potent in relaxing isolated guinea pig trachealis compared to their non-sulfur analogues, Petasin and Isopetasin nih.govthegoodscentscompany.com. This suggests that the sulfur atom contributes to the enhanced spasmolytic activity observed in these compounds. While the precise mechanism by which the sulfur atom enhances activity requires further investigation, its presence is a key differentiator in the pharmacological profiles of these petasins. The concept of "sulfane sulfur" or "bound sulfur" in biological molecules highlights the potential for sulfur atoms to be involved in various physiological functions and interactions chem960.com.
Effects of Stereoisomerization on Pharmacological Efficacy
Stereoisomerization significantly influences the pharmacological efficacy and mechanisms of action of petasins. The pairs this compound and S-Isopetasin, and Petasin and Isopetasin, represent stereoisomers that exhibit distinct biological activities.
For example, this compound and S-Isopetasin, while both causing tracheal relaxation, do so through different primary mechanisms. This compound's relaxant effect involves cAMP-PDE inhibition, whereas S-Isopetasin's effect is primarily mediated by antimuscarinic M3 antagonism researchgate.netnih.gov. This difference in target interaction highlights how a change in stereochemistry can lead to distinct pharmacological pathways being modulated.
Similarly, comparisons between Petasin and Isopetasin have revealed differential effects on intracellular signaling. Petasin, but not Isopetasin or neopetasin, inhibited agonist-mediated intracellular calcium mobilization and cytoplasmic phospholipase A2 (cPLA2) activity in human eosinophils nih.gov. This suggests that the stereochemical differences between Petasin and Isopetasin are critical for their interaction with specific intracellular targets involved in inflammatory processes.
The varying potencies observed between this compound and S-Isopetasin in inhibiting inflammatory markers and their anti-nociceptive effects further underscore the impact of stereoisomerization on pharmacological outcomes nih.govwikipedia.org. These findings emphasize the importance of considering the specific stereochemistry of petasin analogues when evaluating their therapeutic potential.
Elucidation of Key Pharmacophores for Specific Target Interactions
While explicit, detailed pharmacophore models for this compound and its analogues interacting with specific targets are not extensively described in the provided search results, studies have begun to identify key structural features essential for their biological activities. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target.
Research on petasin and its analogues has pointed to the significance of certain moieties for specific effects:
For the anti-adipogenic activity of petasin, the double bond at the C11-C12 position and the angeloyl ester moiety were found to be essential ctdbase.orghmdb.ca.
For the antiproliferative activity of petasin derivatives against human neuroblastoma cells, an additional ester group and the exo-double bond were important mdpi.com.
These findings provide insights into the structural requirements for activity and contribute to the understanding of the key pharmacophoric features involved in the interaction of petasins with their biological targets. Further research, potentially employing computational approaches such as pharmacophore modeling and molecular docking, could help to more precisely define the pharmacophores of this compound and its analogues for their various targets, including phosphodiesterases, muscarinic receptors, calcium channels, and enzymes involved in inflammatory pathways researchgate.netnih.govnih.govthegoodscentscompany.com. Understanding these pharmacophores is crucial for the rational design and optimization of novel compounds with enhanced potency and selectivity.
Molecular Mechanisms of Action: Preclinical Investigations
Enzyme Inhibition and Modulation
S-Petasin has been shown to inhibit the activity of certain enzymes, particularly phosphodiesterases, and modulate the leukotriene synthesis pathway.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers involved in various cellular processes. researchgate.netmdpi.comnih.gov Inhibition of PDEs leads to increased intracellular levels of cAMP or cGMP, which can modulate downstream signaling pathways. mdpi.comnih.gov
Inhibition of PDE3 and PDE4 Isozymes
This compound has demonstrated inhibitory effects on specific PDE isozymes. Studies have shown that this compound concentration-dependently inhibits the activities of PDE3 and PDE4. nih.govresearchgate.netresearchgate.netpublisherspanel.comresearchgate.net It did not, however, inhibit PDE1, PDE2, or PDE5 activities at concentrations up to 100 µM. nih.gov PDE3 and PDE4 are particularly relevant in airway smooth muscle and inflammatory cells, where they regulate cAMP levels. mdpi.comopenrespiratorymedicinejournal.com PDE3 inhibition is associated with bronchodilation, while PDE4 inhibition is linked to anti-inflammatory effects. openrespiratorymedicinejournal.com
Kinetic Analysis of PDE Inhibition (IC50, Ki, Competitive Mechanisms)
Kinetic analyses have been performed to characterize the inhibitory effects of this compound on PDE3 and PDE4. This compound inhibited PDE3 activity with an IC50 value of 25.5 ± 1.5 µM and PDE4 activity with an IC50 value of 17.5 ± 2.4 µM. nih.govresearchgate.netresearchgate.netresearchgate.net The IC50 value for PDE3 was significantly greater than that for PDE4. nih.govresearchgate.net
According to Lineweaver-Burk analysis, this compound competitively inhibited both PDE3 and PDE4 activities. nih.govresearchgate.netresearchgate.net The dissociation constants for inhibitor binding (Ki) were determined to be 25.3 µM for PDE3 and 18.1 µM for PDE4. nih.govresearchgate.netresearchgate.net Similar to the IC50 values, the Ki value for PDE3 was significantly greater than that for PDE4. nih.govresearchgate.net
Data Table: Inhibition of PDE3 and PDE4 by this compound
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| PDE3 | 25.5 ± 1.5 | 25.3 | Competitive |
| PDE4 | 17.5 ± 2.4 | 18.1 | Competitive |
The PDE4H value of this compound was reported to be >300 µM, resulting in a PDE4H/PDE4L ratio calculated to be >17. nih.govresearchgate.net This ratio is considered relevant in the context of potential therapeutic effects versus adverse responses associated with PDE4 inhibition. researchgate.net
Downstream Signaling of cAMP-Dependent Protein Kinase (PKA)
Inhibition of PDE3 and PDE4 by this compound leads to an increase in intracellular cAMP levels. nih.govresearchgate.net Elevated cAMP levels can activate cAMP-dependent protein kinase (PKA). nih.govmdpi.comnih.govresearchgate.net The activation of PKA is a key downstream signaling event following PDE inhibition and is involved in various cellular responses, including smooth muscle relaxation and anti-inflammatory effects. nih.govmdpi.comnih.govresearchgate.net Increased cAMP, mediated by PDE3/4 inhibition, activates PKA, which can lead to increased calcium extrusion from the intracellular space and uptake into the sarcoplasmic reticulum, contributing to smooth muscle relaxation. nih.govresearchgate.net The increased cAMP also contributes to anti-inflammatory and immunoregulatory effects. nih.govresearchgate.net
Leukotriene Synthesis Pathway Modulation
Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. mdpi.comcaymanchem.com They play significant roles in various inflammatory and allergic conditions. mdpi.com this compound and other petasins have been investigated for their ability to modulate the leukotriene synthesis pathway. publisherspanel.commdpi.combiomolther.orgnih.govmdpi.combiosynth.com
Inhibition of 5-Lipoxygenase (5-LO) Activity and Translocation
Studies suggest that petasins, including this compound, can inhibit leukotriene biosynthesis in various human blood cells, such as eosinophils and neutrophils. mdpi.combiomolther.orgnih.govmdpi.com Specifically, petasin (B38403) has been shown to inhibit 5-lipoxygenase (5-LO) activity. biosynth.comfrontiersin.org 5-LO is a key enzyme in the synthesis of leukotrienes. mdpi.comcaymanchem.com
Furthermore, petasin has been reported to inhibit the translocation of 5-LO from the cytosol to the nuclear membrane in stimulated eosinophils. nih.govmdpi.comiranchembook.ir Translocation to the nuclear envelope is a crucial step for 5-LO activity, where it interacts with 5-LO-activating protein (FLAP) to initiate leukotriene synthesis. caymanchem.com By inhibiting this translocation, petasin may effectively block the initiation of leukotriene production. This suggests that petasins may target intracellular signaling molecules involved in the activation of 5-LO. nih.govmdpi.com
Suppression of Leukotriene B4 (LTB4) and Cysteinyl Leukotriene (Cys-LT) Production
This compound, along with other petasins, has been shown to inhibit the synthesis of leukotriene B4 (LTB4) and cysteinyl leukotrienes (Cys-LTs) in various inflammatory cells, including eosinophils and neutrophils. biomolther.orgresearchgate.netresearchgate.net This inhibitory effect is significant because LTB4 and Cys-LTs are potent inflammatory mediators involved in processes like chemotaxis, bronchoconstriction, and increased vascular permeability. biorxiv.orgpharmgkb.org Studies have demonstrated that petasin blocks intracellular calcium influx into these cells, which is a crucial step in leukotriene biosynthesis. researchgate.netnih.gov Additionally, petasin has been reported to inhibit phospholipase A2 activity and the translocation of 5-lipoxygenase from the cytosol to the nucleus in stimulated eosinophils, further contributing to the inhibition of leukotriene production. nih.gov While Petasites hybridus extracts have shown broad inhibition of leukotriene synthesis, the inhibitory effect has been attributed to the petasins. biorxiv.org
Adenylate Cyclase and cAMP Concentration Regulation
This compound has been shown to influence the adenylate cyclase pathway, leading to changes in intracellular cyclic adenosine 3',5'-monophosphate (cAMP) concentration. researchgate.netnih.govresearchgate.net Studies have indicated that this compound can inhibit the activity of adenylate cyclase, an enzyme responsible for converting ATP to cAMP. researchgate.netcps.org.twpatsnap.com This inhibition can lead to a decrease in intracellular cAMP levels. researchgate.netcps.org.tw Conversely, this compound has also been reported to inhibit phosphodiesterase (PDE) activity, specifically PDE3 and PDE4, which are enzymes that break down cAMP. nih.govresearchgate.net Inhibition of PDE activity would lead to an increase in cAMP levels. nih.govresearchgate.netpatsnap.com The net effect on cAMP concentration may depend on the specific cell type and experimental conditions. For instance, inhibition of PDE3/4 by this compound leads to an increase in cAMP, which can activate protein kinase A (PKA) and influence calcium handling, contributing to smooth muscle relaxation. nih.govresearchgate.net In adrenal cortical cells, this compound's inhibition of cAMP formation was linked to a decrease in corticosterone (B1669441) release. researchgate.net
Ion Channel and Receptor Interactions
Interactions with ion channels, particularly voltage-dependent calcium channels, represent a significant mechanism of action for this compound. nih.govresearchgate.netpublisherspanel.comnih.gov
Voltage-Dependent Calcium Channel (VDCC) Blockage
This compound has been identified as an inhibitor of voltage-dependent calcium channels (VDCCs). nih.govresearchgate.netpublisherspanel.comresearchgate.netnih.gov This blockage contributes to its ability to decrease intracellular calcium concentration. biomolther.orgnih.govresearchgate.netresearchgate.netnih.gov The inhibition of VDCCs is considered a major mechanism underlying the hypotensive and vasorelaxant effects observed with this compound and other petasins. researchgate.netpublisherspanel.comnih.gov
L-type VDCC Inhibition and Intracellular Calcium Reduction
This compound has been specifically shown to inhibit L-type voltage-dependent Ca2+ channels (L-type VDCCs). nih.govresearchgate.netpublisherspanel.comnih.govnih.govnih.gov This inhibition leads to a reduction in calcium influx into cells, subsequently decreasing intracellular calcium concentration ([Ca2+]i). biomolther.orgnih.govresearchgate.netnih.govnih.govnih.gov Studies in vascular smooth muscle cells have demonstrated that this compound inhibits L-type VDCC activity in a concentration-dependent manner, attenuating calcium-induced contractions and suppressing the increase in [Ca2+]i stimulated by depolarization. researchgate.netnih.govnih.gov While this compound inhibits L-type calcium current and shifts the steady-state inactivation curve to more negative potentials in cardiac myocytes, receptor binding assays have not identified a significant interaction between this compound and the dihydropyridine (B1217469) binding sites of L-type VDCCs, suggesting a different binding mechanism. nih.gov This reduction in intracellular calcium is crucial for various cellular processes, including smooth muscle contraction and the synthesis of inflammatory mediators like leukotrienes. biomolther.orgnih.govresearchgate.netresearchgate.net
Table: Effect of this compound on L-type VDCC Activity and Intracellular Calcium
| Cell Type | Effect on L-type VDCC Activity | Effect on Intracellular Ca2+ | Reference |
|---|---|---|---|
| Rat Aortic Smooth Muscle Cells | Inhibition (concentration-dependent) | Suppression of KCl-stimulated increase | researchgate.netnih.gov |
| Mouse NG108-15 Neuronal Cells | Inhibition | Decrease | nih.gov |
| Rat Ventricular Myocytes | Inhibition (concentration-dependent) | Depression of transients | nih.gov |
Ca(v)2.1 Channel Inhibition and Use-Dependent Blocking Properties
In addition to L-type VDCCs, this compound has also been shown to inhibit currents through presynaptic Ca(v)2.1 channels (P/Q-type calcium channels). publisherspanel.comnih.gov Studies using Xenopus laevis oocytes expressing Ca(v)2.1 channels revealed that this compound is a Ca(v)2.1 channel inhibitor. publisherspanel.comnih.gov Importantly, this inhibition exhibits use-dependent blocking properties. publisherspanel.comnih.gov this compound was a weak tonic blocker during infrequent depolarizations but its inhibitory potency increased at higher stimulation rates, indicating a preferential block of open and/or inactivated channels. nih.gov Sulfur-containing petasins, including this compound, were found to be the most potent in promoting the accumulation of Ca(v)2.1 channels in inactivated states during pulse trains. nih.gov This use-dependent block suggests that this compound's inhibitory effect is enhanced when the channels are more frequently activated. nih.gov
Table: Effect of this compound on Ca(v)2.1 Channel Activity
| Channel Type | Tonic Block (infrequent depolarization) | Use-Dependent Block (higher stimulation rates) | Effect on Inactivation | Reference |
|---|
Histamine (B1213489) H1-Receptor Binding Inhibition
Studies on Petasites hybridus extracts and their constituents, including petasin and this compound, have explored their effects on histamine H1 receptors. While petasin has demonstrated high-affinity binding to the histamine H1 receptor and neutralized histamine-induced contractions in isolated guinea pig trachea, this compound has been reported to be inactive in this regard in some studies. karger.com However, other research suggests that this compound, along with petasin and other sesquiterpene lactones, may be able to block histamine binding to H1-receptors in vitro. researchgate.net
Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPA1, TRPV1 for Petasin)
Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, are involved in transmitting nociceptive stimuli and are targets for compounds with analgesic properties. mdpi.com While much of the research on TRP channel modulation has focused on petasin and isopetasin (B1239024), which have shown inhibitory effects on TRPA1 and TRPV1 receptor channels and reduced calcitonin gene-related peptide (CGRP) release from trigeminal afferents, the specific effects of this compound on these channels are less extensively documented in the provided search results. nih.govnih.gov Some sources mention isopetasin acting on the TRPA1 cation channel. researchgate.net
G Protein-Coupled Receptor Signaling Pathways
The provided search results offer limited direct information specifically on the modulation of G Protein-Coupled Receptor (GPCR) signaling pathways by this compound. Some research suggests that petasins may block earlier signaling events initiated by G protein-coupled receptors. frontiersin.org However, detailed findings specifically for this compound's interaction with GPCR pathways are not prominently featured in the search results.
Cellular Signal Transduction Pathways
Investigations into the cellular effects of this compound have revealed its influence on key signal transduction pathways, particularly those involved in cell cycle regulation and apoptosis.
p53 Pathway Activation and Cell Cycle Regulation
This compound has been shown to induce apoptosis and inhibit cell migration through the activation of the p53 pathway signaling in melanoma cells. researchgate.netbohrium.comsci-hub.se The p53 protein is a tumor suppressor that plays a critical role in responding to cellular stress, regulating target genes involved in cell cycle arrest, apoptosis, DNA repair, and metabolism. creative-diagnostics.comnih.gov Activation of p53 can influence the cell cycle, apoptosis, and cell migration. sci-hub.se
Modulation of Apoptosis-Related Proteins (Bax, Bcl-2, Bcl-XL)
This compound regulates the expression of apoptosis-related proteins, including Bax, Bcl-2, and Bcl-XL, through the activation of the p53 pathway. researchgate.netbohrium.comsci-hub.se The Bcl-2 family of proteins includes both anti-apoptotic proteins (like Bcl-2 and Bcl-XL) and pro-apoptotic proteins (like Bax). The balance between these proteins is crucial in determining whether a cell undergoes apoptosis. frontiersin.orgmdpi.comroyalsocietypublishing.org this compound's modulation of these proteins contributes to its ability to induce apoptosis in cancer cells. bohrium.comsci-hub.se Studies have shown that this compound can decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL while increasing the expression of pro-apoptotic Bax. sci-hub.seumw.edu.pl
Regulation of Cell Cycle Checkpoint Proteins (p21, CDK4, Cyclin D1)
This compound regulates the expression of cell cycle checkpoint proteins, including p21, CDK4, and Cyclin D1. researchgate.netbohrium.comsci-hub.selarvol.com Cell cycle progression is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as CDK inhibitors like p21. immunologyresearchjournal.comnih.gov Cyclin D1 binds to and activates CDK4 and CDK6, promoting the transition from the G1 to the S phase of the cell cycle. immunologyresearchjournal.com p21 is a CDK inhibitor that can bind to and inhibit the activity of CDK-cyclin complexes, including CDK4-Cyclin D1, thereby inducing cell cycle arrest. immunologyresearchjournal.comnih.govdoi.org Research indicates that this compound can regulate the expression of p21, CDK4, and Cyclin D1, influencing cell cycle progression, particularly in the context of its anti-cancer effects. researchgate.netbohrium.comsci-hub.selarvol.com Studies suggest that p21 can also play a role in assembling and stabilizing CDK4-Cyclin D complexes. doi.orgembopress.org
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Pathway Inhibition
This compound has been shown to exert anti-adipogenic activity, and this effect is linked to the inhibition of the PPAR-γ signaling pathway. Studies using 3T3-L1 pre-adipocytes demonstrated that this compound significantly inhibited adipogenesis. researchgate.netrsc.org Mechanistically, this compound was found to down-regulate the expression of PPAR-γ and its target genes in a dose-dependent manner. researchgate.netrsc.org This suggests that the anti-adipogenic effects of this compound are mediated, at least in part, through the suppression of PPAR-γ signaling.
AMP-Activated Protein Kinase (AMPK) Pathway Activation
This compound has been observed to activate the AMP-activated protein kinase (AMPK) pathway. nih.govacs.orgresearchgate.net AMPK is a critical regulator of cellular energy homeostasis. raybiotech.comwikipedia.org Activation of AMPK by this compound has been implicated in its effects on glucose and lipid metabolism. nih.govacs.org
Phosphorylation of AMPKα and Acetyl-CoA Carboxylase (ACCα)
Activation of the AMPK pathway by this compound involves the phosphorylation of key proteins within the pathway. Research has shown that this compound stimulates the phosphorylation of AMPKα. researchgate.netresearchgate.net Phosphorylation of AMPKα at threonine 172 is a critical step for AMPK activation. wikipedia.orgjst.go.jp Furthermore, this compound treatment leads to the phosphorylation of Acetyl-CoA Carboxylase (ACCα), a downstream target of AMPK. researchgate.netresearchgate.net Phosphorylation of ACC by AMPK results in the inhibition of fatty acid synthesis and the activation of fatty acid oxidation. wikipedia.orgjst.go.jp
Mechanisms Linking AMPK Activation to Mitochondrial Respiration Inhibition
Studies investigating the mechanism by which this compound activates AMPK have revealed a link to mitochondrial respiration. Treatment with petasin has been shown to inhibit mitochondrial respiratory chain complex I. nih.govacs.orgnih.gov Inhibition of mitochondrial function can lead to an increase in the intracellular AMP/ATP ratio, which is a key signal for AMPK activation. nih.govacs.orgresearchgate.net This suggests that this compound activates AMPK, at least in part, by inhibiting mitochondrial respiration, subsequently altering the cellular energy balance.
NF-κB Signaling Pathway Modulation
The NF-κB signaling pathway is a crucial regulator of inflammatory responses. frontiersin.org While some studies on Petasites extracts containing petasins suggest modulation of NF-κB, the specific effects of this compound on this pathway appear complex and context-dependent based on the available information. One study involving a standardized Petasites hybridus extract containing petasins indicated elevated NF-κB levels in certain cancer cells, suggesting activation in response to oxidative stress, potentially leading to apoptosis. imrpress.comresearchgate.net Another study on this compound in melanoma cells reported a decrease in nuclear NF-κB. sci-hub.se
Nrf2 Signaling Pathway Activation and Cytoprotective Effects
This compound has been shown to activate the Nrf2 signaling pathway. researchgate.netmdpi.comdntb.gov.ua The Nrf2 pathway is a primary defense mechanism against oxidative stress, regulating the expression of antioxidant and cytoprotective genes. mdpi.comnih.gov Studies have demonstrated that this compound pretreatment reduces intracellular reactive oxygen species (ROS) levels and improves cell viability in cells exposed to oxidative damage. researchgate.netmdpi.com This cytoprotective effect is mediated through the activation of the Nrf2 pathway, which modulates the post-transcriptional response of antioxidant biomarkers. researchgate.netmdpi.comdntb.gov.ua Activation of Nrf2 by inducers typically involves stabilization and nuclear translocation of the Nrf2 transcription factor, leading to enhanced expression of cytoprotective proteins. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2, p38 MAPK, MEK inhibition by Petasin)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, are involved in various cellular processes such as proliferation, differentiation, and stress responses. frontiersin.orginvivogen.commdpi.com While the provided outline specifically mentions MEK inhibition by "Petasin," and some studies discuss the involvement of ERK1/2 and p38 MAPK in cellular responses nih.govnih.gov, the direct and specific effects of this compound on the inhibition of MEK, ERK1/2, or p38 MAPK are not explicitly detailed in the search results. Some research indicates that p38 MAPK is activated by cellular stressors and inflammatory cytokines invivogen.commdpi.com, and there can be crosstalk between MAPK pathways. frontiersin.org However, a direct inhibitory mechanism of this compound on these specific kinases is not clearly established in the provided context.
This compound, a sesquiterpene found in plants of the genus Petasites, has been the subject of preclinical investigations into its molecular mechanisms of action, particularly concerning its effects on cellular signaling pathways and mitochondrial function. Research has explored its potential inhibitory effects on the Akt/mTOR signaling axis and its impact on mitochondrial bioenergetics, including the inhibition of Complex I and alterations in intracellular AMP/ATP ratios.
Akt/mTOR Signaling Axis Inhibition (by Petasin) Preclinical studies have indicated that petasin can inhibit the Akt/mTOR signaling axis. Research using human colon carcinoma SW-620 cells demonstrated that petasin treatment led to a decrease in the phosphorylation levels of key proteins within this pathway, including Akt, mTOR, and the downstream target P70S6K.nih.govresearchgate.netnih.govThis inactivation of the Akt/mTOR pathway is suggested as a potential mechanism by which petasin inhibits the proliferation of colon cancer cells and induces apoptosis.nih.govnih.govThe Akt/mTOR pathway is known to play a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.nih.govTherefore, targeting this pathway with compounds like petasin may represent a therapeutic strategy.
Studies have shown statistically significant decreases in the phosphorylation of Akt, mTOR, and P70S6K after treatment with petasin. For instance, in SW-620 cells treated with 25 µmol/L petasin for 24 hours, the phosphorylation levels of Akt, mTOR, and P70S6K were significantly reduced compared to control cells. nih.gov
Akt: Phosphorylation decreased from 1.01 ± 0.16 to 0.74 ± 0.06 (P = 0.042). nih.gov
mTOR: Phosphorylation decreased from 0.71 ± 0.12 to 0.32 ± 0.11 (P = 0.013). nih.gov
P70S6K: Phosphorylation decreased from 1.23 ± 0.21 to 0.85 ± 0.14 (P = 0.008). nih.gov
This inhibition of the Akt/mTOR pathway by petasin is thought to contribute to the activation of an intrinsic apoptotic program in cancer cells. nih.gov
Mitochondrial Dysfunction and Bioenergetics Investigations into the effects of petasin on cellular bioenergetics have revealed its impact on mitochondrial function.
Inhibition of Mitochondrial Respiratory Chain Complex I Petasin has been identified as a potent inhibitor of mitochondrial respiratory chain Complex I (also known as NADH ubiquinone oxidoreductase).medchemexpress.comacs.orgmedchemexpress.comnih.govresearchgate.netjci.orgResearch indicates that this inhibition is a key mechanism underlying the biological effects of petasin, particularly its anti-tumor activity.medchemexpress.comnih.govresearchgate.netjci.orgStudies have shown that petasin exhibits significantly higher inhibitory activity against Complex I compared to conventional inhibitors like metformin (B114582) or phenformin.nih.govresearchgate.netjci.orgFor example, one study reported petasin having at least 1700 times higher activity than these compounds.nih.govresearchgate.netjci.org
The inhibition of Complex I by petasin disrupts mitochondrial respiration, impacting the cell's ability to generate ATP through oxidative phosphorylation. acs.orgnih.govresearchgate.netresearchmap.jp This disruption in energy metabolism is particularly detrimental to cancer cells, which often have a high dependence on mitochondrial function to support their rapid growth and proliferation. jci.orgmdpi.com
In vitro studies have quantified the inhibitory activity of petasin against various components of the mitochondrial electron transport chain. Petasin significantly inhibited Complex I activity, while its effects on Complexes II, II/III, IV, and V (ATP synthase) were notably less pronounced or not statistically significant. researchgate.net
Impact on Intracellular AMP/ATP Ratios The inhibition of mitochondrial Complex I by petasin leads to alterations in intracellular energy status, specifically impacting the ratio of AMP to ATP.acs.orgresearchgate.netresearchmap.jpWith reduced ATP production via oxidative phosphorylation, the cellular concentration of ATP decreases, while the concentration of AMP increases.researchgate.netThis results in an elevated intracellular AMP/ATP ratio.acs.orgresearchmap.jp
An increased AMP/ATP ratio is a key signal for the activation of AMP-activated protein kinase (AMPK). acs.orgresearchmap.jp AMPK is a critical energy sensor within the cell that, once activated, promotes catabolic processes that generate ATP and inhibits anabolic processes that consume ATP. The activation of AMPK by petasin is considered a downstream consequence of its inhibition of mitochondrial respiration and the resulting shift in the AMP/ATP balance. acs.orgresearchmap.jp This activation of the AMPK signaling pathway is believed to participate in the regulation of glucose and lipid metabolism. medchemexpress.comacs.org
Preclinical Pharmacological Efficacy: in Vitro and in Vivo Mechanistic Studies
Anti-inflammatory and Immunomodulatory Activity
Preclinical research indicates that S-Petasin possesses significant anti-inflammatory and immunomodulatory properties, primarily demonstrated in models of allergic asthma and peritonitis.
Suppression of Inflammatory Cytokines (IL-2, IL-4, IL-5, TNF-α, IFN-γ) in Cellular and Animal Models
This compound has been shown to suppress the levels of several key inflammatory cytokines in preclinical models. In an ovalbumin (OVA)-induced murine model of allergic asthma, this compound (10–30 μmol/kg, subcutaneously administered) significantly suppressed the increases in the levels of interleukin (IL)-2, IL-4, IL-5, tumor necrosis factor (TNF)-α, and interferon (IFN)-γ in bronchoalveolar lavage fluid (BALF). nih.govnih.gov This suggests an inhibitory effect on both Th1 (IL-2, IFN-γ, TNF-α) and Th2 (IL-4, IL-5) cytokine production in this allergic airway inflammation model. nih.gov While this compound inhibited LPS-induced iNOS induction and NO production in mouse peritoneal macrophages, investigation into IL-1β, IL-6, and TNF-α in this specific macrophage model did not show significant suppression by this compound. biomolther.org
Regulation of Immunoglobulin Levels (IgE, IgG2a) in Allergic Models
Studies in allergic models have demonstrated this compound's ability to modulate immunoglobulin levels. In OVA-sensitized and challenged mice, this compound (10–30 μmol/kg, subcutaneously administered) dose-dependently and significantly attenuated total and OVA-specific immunoglobulin E (IgE) levels in both serum and BALF. nih.govnih.gov Concurrently, this compound enhanced the level of total IgG2a in the serum of these mice. nih.govnih.gov These findings suggest potential immunoregulatory effects of this compound in allergic responses. nih.gov
Inhibition of Inflammatory Cell Infiltration (Lymphocytes, Neutrophils, Eosinophils) in Bronchoalveolar Lavage Fluid (BALF)
This compound has been observed to inhibit the accumulation of various inflammatory cell types in inflammatory settings. In an ovalbumin-induced mouse asthma model, this compound significantly inhibited the accumulations of eosinophils, macrophages, and lymphocytes in bronchoalveolar fluids. biomolther.orgbiomolther.orgnih.gov Similarly, in an LPS-induced mouse model of peritonitis, this compound significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes in the peritoneal cavity. biomolther.orgnih.gov One study in the OVA-induced mouse asthma model also reported suppression of total inflammatory cells, lymphocytes, neutrophils, and eosinophils in BALF, although macrophages were not affected in that specific experiment. nih.gov
Modulation of Airway Hyperresponsiveness in Murine Models
This compound has shown efficacy in modulating airway hyperresponsiveness (AHR) in animal models of allergic asthma. In sensitized and challenged mice, this compound (10–30 μmol/kg, subcutaneously administered) dose-dependently and significantly attenuated the enhanced pause (Penh) value induced by methacholine. nih.govnih.gov This attenuation of the Penh value indicates a reduction in airway hyperresponsiveness. nih.govnih.gov
Effects on Mast Cell Degranulation and Mediator Release
Preclinical studies have investigated the effects of this compound on mast cell activity. In vitro experiments using RBL-2H3 mast cells demonstrated that this compound inhibited antigen-induced degranulation, as measured by β-hexosamidase release, in a concentration-dependent manner. biomolther.orgbiomolther.orgnih.gov However, this compound was not found to inhibit the increase in intracellular Ca2+ induced by antigen treatment in these mast cells. biomolther.orgbiomolther.orgresearchgate.net
Antiproliferative and Apoptotic Activity
Beyond its anti-inflammatory effects, this compound has also demonstrated antiproliferative and apoptotic activities in various cancer cell models in vitro and in vivo. This compound has shown strong antiproliferative activities towards various types of human cancers in in vitro and some in vivo studies. imrpress.comimrpress.com
This compound exerted a significant anti-proliferation effect on human melanoma cell lines B16F10 and A375, as measured by MTT assay and crystal violet staining. researchgate.netbohrium.comnih.gov this compound induced apoptosis in B16F10 and A375 cells, evidenced by flow cytometry and western blot analysis. researchgate.netbohrium.comnih.gov Mechanistically, this compound was found to activate the p53 pathway signaling in these melanoma cells, regulating the expression of related target genes such as Bcl-2, Bcl-XL, Bax, p21, CDK4, and cyclin D1. researchgate.netbohrium.comnih.gov
In human prostate cancer cells (LNCaP, DU145, and PC3), this compound and iso-S-petasin caused antiproliferative effects and induced apoptosis in both androgen-dependent and -independent cell lines. iiarjournals.orgiiarjournals.org These effects involved caspase activation, BAX translocation, and cytochrome c release, indicating the activation of mitochondria-related apoptotic pathways. iiarjournals.orgiiarjournals.org this compound and iso-S-petasin reduced the protein levels of procaspase 3, 8, and 9, and cleaved poly(ADP-ribose) polymerase (PARP) in all tested prostate cancer cell lines. iiarjournals.orgiiarjournals.org They also reduced procaspase 7 levels in LNCaP and PC3 cells. iiarjournals.orgiiarjournals.org this compound and iso-S-petasin increased mitochondrial membrane permeability and cytochrome c release by reducing the BCL2/BAX ratio in DU145 and PC3 cells, and modulated p53 levels in DU145 and PC3 cells. iiarjournals.orgiiarjournals.org
This compound has also demonstrated antiproliferative activity against human T24 bladder carcinoma cells. iiarjournals.orgiiarjournals.org
Table 1: Summary of this compound Preclinical Efficacy Findings
| Activity | Model (In Vitro/In Vivo) | Key Findings | Relevant Section |
| Suppression of Inflammatory Cytokines | OVA-induced mouse asthma (In Vivo) | Suppressed IL-2, IL-4, IL-5, TNF-α, IFN-γ in BALF. nih.govnih.gov | 8.1.1 |
| Mouse peritoneal macrophages (In Vitro) | Inhibited LPS-induced iNOS induction and NO production. biomolther.orgnih.gov | 8.1.1 | |
| Regulation of Immunoglobulin Levels | OVA-sensitized and challenged mice (In Vivo) | Attenuated total and OVA-specific IgE in serum and BALF; Enhanced IgG2a in serum. nih.govnih.gov | 8.1.2 |
| Inhibition of Inflammatory Cell Infiltration | OVA-induced mouse asthma (In Vivo) | Inhibited accumulation of eosinophils, macrophages, lymphocytes in BALF. biomolther.orgbiomolther.orgnih.gov Inhibited total inflammatory cells, lymphocytes, neutrophils, eosinophils (macrophages unaffected in one study) in BALF. nih.gov | 8.1.3 |
| LPS-induced mouse peritonitis (In Vivo) | Inhibited accumulation of polymorphonuclear and mononuclear leukocytes in peritoneal cavity. biomolther.orgnih.gov | 8.1.3 | |
| Modulation of Airway Hyperresponsiveness | OVA-induced mouse asthma (In Vivo) | Attenuated methacholine-induced enhanced pause (Penh). nih.govnih.gov | 8.1.4 |
| Effects on Mast Cell Degranulation | RBL-2H3 mast cells (In Vitro) | Inhibited antigen-induced β-hexosamidase release. biomolther.orgbiomolther.orgnih.gov Did not inhibit intracellular Ca2+ increase. biomolther.orgbiomolther.orgresearchgate.net | 8.1.5 |
| Antiproliferative Activity | Human melanoma cells (A375, B16F10) (In Vitro) | Inhibited cell proliferation. researchgate.netbohrium.comnih.gov | 8.2 |
| Human prostate cancer cells (LNCaP, DU145, PC3) (In Vitro) | Caused antiproliferative effects. iiarjournals.orgiiarjournals.org | 8.2 | |
| Human bladder carcinoma cells (T24) (In Vitro) | Showed antiproliferative activity. iiarjournals.orgiiarjournals.org | 8.2 | |
| Apoptotic Activity | Human melanoma cells (A375, B16F10) (In Vitro) | Induced apoptosis via p53 pathway activation. researchgate.netbohrium.comnih.gov | 8.2 |
| Human prostate cancer cells (LNCaP, DU145, PC3) (In Vitro) | Induced apoptosis via mitochondria-related pathways (caspase activation, BAX, cytochrome c release). iiarjournals.orgiiarjournals.org | 8.2 |
Induction of Apoptosis in Melanoma Cells (B16F10, A375) and Prostate Cancer Cells
This compound has shown the ability to induce apoptosis, a form of programmed cell death, in melanoma cell lines such as murine B16F10 and human A375 cells. This effect has been evidenced by flow cytometry and western blot assays. nih.govbohrium.comsci-hub.se Research indicates that this compound exerts a significant anti-proliferation effect on both B16F10 and A375 cells. nih.govbohrium.comsci-hub.se Furthermore, studies have revealed that this compound can trigger apoptotic cell death responses in prostate cancer cells. imrpress.com
Inhibition of Cell Migration and Invasion in Melanoma Cells
In addition to inducing apoptosis, this compound has been found to inhibit the migration and invasion of melanoma cells in vitro. nih.govbohrium.comsci-hub.se Wound healing assays and transwell cell migration and invasion assays have shown that this compound suppresses the migratory capabilities of B16F10 and A375 cells. nih.govbohrium.comsci-hub.se This suggests a potential role for this compound in impeding the metastatic spread of melanoma.
Mechanisms of Cell Death via Caspase Activation and Cytochrome c Release
Studies investigating the mechanisms by which this compound induces cell death have pointed to the involvement of caspase activation and cytochrome c release. Exposure to this compound has been shown to elicit apoptotic cell death responses through these pathways in prostate cancer cells. imrpress.com In melanoma cells (B16F10 and A375), this compound has been shown to activate the p53 pathway signaling, which in turn regulates the expression of genes related to cell apoptosis and migration, including Bcl-2, Bcl-XL, Bax, MMP-2, MMP-9, p21, CDK4, and cyclin D1. nih.govbohrium.comsci-hub.se
Inhibition of Tumor Growth and Metastasis in Preclinical Models
Preclinical studies using animal models of cancer have provided evidence for the ability of petasin (B38403) (a related compound, often discussed in the context of this compound's activities) to inhibit tumor growth and metastasis. wikipedia.orgnih.gov One study reported that petasin administration induced prominent growth inhibition in multiple syngeneic and xenograft mouse models. nih.gov Furthermore, treatment with petasin attenuated cellular motility and focal adhesion in vitro, as well as lung metastasis in vivo. nih.gov
Metabolic Regulation and Anti-adipogenic Effects
Beyond its effects on cancer cells, this compound has also demonstrated activity in regulating metabolic processes, particularly concerning adipogenesis and triglyceride accumulation.
Inhibition of Adipogenesis in Preadipocyte Cell Lines (e.g., 3T3-L1)
This compound has shown strong anti-adipogenic activity against the differentiation of preadipocyte cell lines, such as 3T3-L1 cells. researchgate.netnih.govresearchgate.net Studies have indicated that this compound inhibits adipogenesis in 3T3-L1 cells by down-regulating the expression of PPAR-γ and its target genes in a dose-dependent manner. researchgate.netnih.govresearchgate.net The anti-adipogenic effects of Petasites japonicus extract, from which this compound can be isolated, have been observed in 3T3-L1 cells. researchgate.netnih.govresearchgate.net
| Compound | Cell Line | Effect on Adipogenesis | Key Mechanism | Reference |
| This compound | 3T3-L1 | Inhibition | Down-regulation of PPAR-γ | researchgate.netnih.govresearchgate.net |
| Petasin | 3T3-F442A | Inhibition (IC50 0.95 µM) | Suppression of PPARγ, C/EBPα, lipid synthesis factors | researchgate.netmedchemexpress.com |
Reduction of Triglyceride Accumulation in Hepatic and Adipose Cell Models
Research has shown that this compound can reduce triglyceride accumulation in differentiated 3T3-L1 cells. researchgate.netnih.govresearchgate.net Additionally, this compound has been investigated for its effects on lipid accumulation in hepatic cell models. In oleic acid-induced HepG2 cells, used as a nonalcoholic fatty liver disease (NAFLD) cell model, this compound significantly inhibited lipid levels and reduced triacylglycerol levels. researchgate.netresearchgate.net The mechanism involves stimulating the phosphorylation of AMPKα and ACCα, inhibiting lipogenesis, and enhancing triacylglycerol turnover by regulating key enzymes and transcriptional factors. researchgate.netresearchgate.net
| Compound | Cell Model | Effect on Triglyceride Accumulation | Reference |
| This compound | Differentiated 3T3-L1 cells | Reduced | researchgate.netnih.govresearchgate.net |
| This compound | Oleic acid-induced HepG2 cells | Reduced | researchgate.netresearchgate.net |
Neurobiological Effects (Mechanistic Aspects)
Research into the neurobiological effects of this compound has primarily focused on its interactions with ion channels and its influence on the release of neuropeptides involved in pain signaling and neuronal communication. The mechanisms identified suggest a role for this compound in modulating neuronal excitability and inflammatory responses within the nervous system.
Antinociceptive Activities
Preclinical studies indicate that this compound possesses antinociceptive properties, with investigations delving into the underlying mechanisms. One key area of research has focused on the interaction of this compound with transient receptor potential (TRP) channels, which are involved in the detection of painful stimuli.
Studies have shown that petasins, including this compound and its isomer isopetasin (B1239024), can reduce the release of calcitonin gene-related peptide (CGRP) from trigeminal afferents. CGRP is a neuropeptide known to play a significant role in migraine pathophysiology and pain signaling nih.govnih.govmdpi.comheadachemedicine.com.br. In vitro experiments using hemisected rodent skulls and dissected trigeminal ganglia demonstrated that pre-incubation with petasin or isopetasin reduced CGRP release evoked by agonists of TRPA1 (mustard oil) and TRPV1 (capsaicin) receptor channels in a concentration-dependent manner nih.govnih.gov. These findings were supported by experiments using mice with functionally deleted TRPA1 or TRPV1 channels nih.govnih.gov.
While isopetasin has been shown to activate TRPA1 channels initially, leading to excitation, this is followed by heterologous desensitization, which may contribute to reduced neurogenic inflammation and potential anti-migraine effects nih.gov. The inhibitory effect of petasins on TRPV1 receptor channels is also suggested, indicating a potential cooperative action between these two TRP receptors in mediating the observed effects nih.govnih.gov.
Beyond TRP channels, some research suggests that the calcium channel-blocking activity of this compound may also contribute to its analgesic effect sinica.edu.tw.
Potential Modulatory Effects on Neuronal Activity
This compound has been investigated for its potential to modulate neuronal activity, primarily through its effects on ion channels crucial for neuronal excitability.
In vitro studies using a mouse neuroblastoma and rat glioma hybrid cell line (NG108-15) have examined the effects of this compound on ion currents. This compound was found to decrease the amplitude of L-type Ca²⁺ current (I(Ca,L)) in a concentration-dependent manner nih.govthieme-connect.com. The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 11 µM nih.govthieme-connect.com.
Further analysis revealed that this compound (at 10 µM) shifted the steady-state inactivation of I(Ca,L) to a more negative membrane potential by approximately -10 mV and prolonged the recovery from inactivation nih.govthieme-connect.com. The inhibitory effect on I(Ca,L) exhibited both tonic and use-dependent characteristics nih.govthieme-connect.com. This compound was also effective in inhibiting I(Ca,L) evoked by action potential waveforms and suppressed low voltage-activated I(Ca,L) nih.govthieme-connect.com.
While this compound at a concentration of 100 µM had minimal effect on voltage-dependent Na⁺ current, it did demonstrate a time-dependent inhibitory effect on delayed rectifier K⁺ current in NG108-15 cells nih.govthieme-connect.com. These results suggest that this compound can directly interact with L-type Ca²⁺ channels in these neuronal cells, and these effects could potentially influence neuronal activity if observed in in vivo neuronal settings nih.govthieme-connect.com.
The inhibition of calcium influx by this compound has also been observed in PC-12 cells and is considered a likely contributor to the decreased CGRP secretion seen in neuroendocrine cells mdpi.commdpi.com.
In addition to calcium channels, this compound has been reported to inhibit phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) activities, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) nih.govresearchgate.net. Increased cAMP can activate protein kinase A (PKA), which in turn can influence intracellular calcium concentrations by promoting calcium extrusion and uptake into the sarcoplasmic reticulum researchgate.net. This mechanism, along with direct voltage-dependent calcium channel (VDCC) blockage, contributes to a decrease in intracellular calcium concentration nih.govresearchgate.net. While this mechanism is also linked to smooth muscle relaxation and anti-inflammatory effects, the modulation of intracellular calcium and cAMP levels can also impact neuronal signaling pathways nih.govresearchgate.net.
Table 1 summarizes key in vitro findings regarding this compound's effects on ion channels.
Table 1: Summary of In Vitro Effects of this compound on Ion Channels
| Ion Channel Type | Cell Line/Preparation | Observed Effect | IC₅₀ (if reported) | Reference |
| L-type Ca²⁺ current (I(Ca,L)) | NG108-15 neuronal cells | Decreased amplitude, shifted inactivation, prolonged recovery, tonic and use-dependent inhibition | 11 µM | nih.govthieme-connect.com |
| Low voltage-activated I(Ca,L) | NG108-15 neuronal cells | Suppression | Not reported | nih.govthieme-connect.com |
| Voltage-dependent Na⁺ current | NG108-15 neuronal cells | Little effect (at 100 µM) | Not reported | nih.govthieme-connect.com |
| Delayed rectifier K⁺ current | NG108-15 neuronal cells | Time-dependent inhibition | Not reported | nih.govthieme-connect.com |
| TRPA1 receptor channels | Trigeminal afferents (in vitro), human and rodent TRPA1-expressing cells | Inhibition of agonist-evoked CGRP release, potential desensitization | Not reported | nih.govnih.gov |
| TRPV1 receptor channels | Trigeminal afferents (in vitro) | Inhibition of agonist-evoked CGRP release | Not reported | nih.govnih.gov |
| Voltage-dependent Ca²⁺ channels (VDCCs) | Vascular smooth muscle cells | Inhibition | Not reported | sinica.edu.twnih.govresearchgate.netmdpi.comresearchgate.net |
The collective preclinical evidence suggests that this compound exerts its neurobiological effects through multiple mechanisms, including the modulation of TRP channels involved in pain signaling and the inhibition of voltage-gated calcium channels that regulate neuronal excitability and neuropeptide release.
Future Directions in S Petasin Research
Elucidation of Novel Molecular Targets and Signaling Pathways
Current understanding suggests that S-Petasin exerts its effects through mechanisms such as the inhibition of phosphodiesterase (PDE) 3 and 4 activities and the blockage of voltage-dependent calcium channels (VDCCs), leading to increased cAMP levels and decreased intracellular calcium concentrations, respectively. nih.govresearchgate.net These actions contribute to trachea-bronchial smooth muscle relaxation and possess anti-inflammatory and immunoregulatory effects. nih.gov this compound has also been shown to inhibit antigen-induced degranulation in mast cells and suppress the induction of iNOS and production of NO in macrophages. biomolther.orgbiomolther.org
Future research should aim to fully elucidate the spectrum of molecular targets and signaling pathways modulated by this compound. This includes identifying additional enzymes, receptors, or ion channels with which this compound interacts. Investigations could focus on downstream signaling cascades affected by PDE and VDCC modulation, potentially uncovering broader impacts on cellular function. Furthermore, exploring the specific interactions of this compound with inflammatory mediators beyond leukotrienes and NO, such as various cytokines and chemokines, will be crucial. Understanding how this compound influences complex cellular processes like immune cell migration, proliferation, and differentiation at a molecular level will provide a more comprehensive picture of its pharmacological profile. Research into its potential anti-tumor activity also suggests interactions with pathways like the Akt/mTOR signaling axis and the activation of p53, indicating a need for further exploration of these mechanisms in the context of this compound. imrpress.comimrpress.com
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures and basic in vivo models have been instrumental in initial this compound research. nih.gov However, their limitations in fully replicating the complex physiological environment and intricate cellular interactions necessitate the development and application of more advanced models.
Future research should leverage sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems. nih.govnih.govwur.nl These models offer a more physiologically relevant microenvironment, allowing for a better understanding of this compound's effects on specific tissues and organs, such as respiratory tract tissue or immune system components, in a controlled setting. sciopen.comresearchgate.netmdpi.comacs.orgnih.gov Organ-on-a-chip technology, in particular, holds promise for mimicking multi-organ interactions and studying the systemic effects of this compound. sciopen.comresearchgate.netmdpi.comacs.orgnih.gov
In parallel, the development and utilization of more refined in vivo models that better recapitulate human disease conditions relevant to this compound's potential therapeutic applications (e.g., asthma, inflammatory disorders, certain cancers) will be essential for validating in vitro findings and studying complex pharmacokinetic and pharmacodynamic profiles. biomolther.orgimrpress.comimrpress.com This includes exploring genetically modified animal models or models that allow for the study of specific cellular or molecular pathways.
Chemoinformatic and Computational Approaches for SAR and Drug Design
Chemoinformatics and computational approaches are becoming increasingly vital in natural product research and drug discovery. scielo.org.mxtandfonline.comresearchgate.netu-strasbg.fr These methods can significantly accelerate the understanding of structure-activity relationships (SAR) and guide the rational design of novel compounds.
Future research on this compound should extensively utilize chemoinformatic tools and computational techniques. This includes employing quantitative structure-activity relationship (QSAR) modeling to correlate structural features of this compound and its analogues with their biological activities. researchgate.netmdpi.com Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of this compound with its identified molecular targets, helping to understand the basis of its potency and selectivity. researchgate.netresearchgate.netresearchgate.nettandfonline.comnih.govjournalijar.com
Furthermore, virtual screening of chemical libraries, including databases of natural products and synthetic compounds, using this compound as a query or based on the pharmacophore features derived from its interaction with targets, can help identify novel compounds with similar or improved activity profiles. scielo.org.mxresearchgate.netu-strasbg.frmdpi.com These computational approaches will be invaluable in guiding the synthesis and experimental testing of new this compound derivatives or mimetics.
Exploration of this compound as a Lead Compound for Synthetic Analogues
The unique chemical structure and observed biological activities of this compound make it a promising lead compound for the development of novel therapeutic agents. mdpi.comjci.org However, natural product isolation can be challenging, and modifications to the core structure may be necessary to improve potency, selectivity, bioavailability, or reduce potential toxicity.
Future research should focus on the systematic exploration of this compound as a lead structure for the synthesis of novel analogues. This involves medicinal chemistry efforts to design and synthesize compounds with modifications to the sesquiterpene core or the methylthioacrylate moiety. mdpi.com Structure-activity relationship studies, guided by computational predictions, will be crucial in identifying key structural features responsible for desired activities and optimizing the pharmacological properties of the synthesized analogues. The goal is to develop compounds with enhanced therapeutic profiles compared to the parent compound.
Investigation of Synergistic Effects with Other Bioactive Compounds
Natural products often exhibit their therapeutic effects through the synergistic interactions of multiple compounds present in the extract. Exploring the potential synergistic effects of this compound with other bioactive compounds, either from Petasites species or other sources, represents a promising avenue for future research.
Future studies could investigate the combined effects of this compound with other known anti-inflammatory, anti-allergic, or anti-cancer agents in in vitro and in vivo models. imrpress.comimrpress.com This could involve studying combinations with other sesquiterpenes found in Petasites, such as petasin (B38403) and isopetasin (B1239024), to determine if their combined effects are greater than the sum of their individual effects. mdpi.comwikipedia.orgnih.govnih.govnih.gov Furthermore, exploring combinations with conventional therapeutic drugs could lead to the development of novel combination therapies that offer improved efficacy or reduced side effects. nih.gov Understanding the mechanisms underlying any observed synergy will be important for rationalizing such combinations.
Q & A
Q. What experimental models are commonly used to evaluate the anti-inflammatory and anti-allergic effects of S-Petasin?
this compound is primarily studied using in vivo disease models such as ovalbumin-induced asthma and LPS-induced peritonitis in mice. In the asthma model, this compound significantly reduces eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid (BALF) . For peritonitis, LPS-induced peritoneal inflammation is employed, where this compound inhibits polymorphonuclear leukocyte infiltration . In vitro models include rat RBL-2H3 mast cells for degranulation assays and mouse peritoneal macrophages for iNOS/NO pathway analysis .
Q. What are the primary mechanistic pathways through which this compound exerts its therapeutic effects?
this compound inhibits mast cell degranulation (measured via β-hexosamidase release) without affecting intracellular Ca²⁺ levels, suggesting a Ca²⁺-independent mechanism . It suppresses LPS-induced iNOS expression and NO production in macrophages, which is critical for its anti-inflammatory activity . Notably, it does not directly inhibit COX-2 or prostaglandin E2 (PGE2) synthesis, distinguishing its mechanism from other Petasites compounds .
Q. What methodological approaches are recommended for assessing this compound’s impact on inflammatory mediators?
- Mast cell degranulation : Measure β-hexosamidase release in RBL-2H3 cells after antigen exposure .
- Macrophage activation : Quantify iNOS mRNA/protein levels via RT-PCR and Western blot, and NO production using Griess assay .
- In vivo cell accumulation : Perform differential cell counts in BALF (asthma) or peritoneal lavage (peritonitis) using staining techniques like May-Grünwald-Giemsa .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s effects on COX-2 and PGE2 pathways?
While this compound shows a nonsignificant tendency to reduce COX-2 protein expression, its inhibition of PGE2 is concentration-dependent but only statistically significant at high doses (10 μM) . To address this discrepancy, researchers should:
Q. What are the methodological challenges in evaluating this compound’s Ca²⁺ channel modulation, and how can they be mitigated?
Unlike petasin, this compound does not inhibit antigen-induced Ca²⁺ influx in mast cells . To investigate this paradox:
Q. How should researchers design studies to address gaps in this compound’s effects on cytokine production (e.g., IL-1β, TNF-α)?
this compound does not significantly inhibit IL-1β, IL-6, or TNF-α in macrophages . To explore this:
- Use multiplex cytokine arrays to quantify broad cytokine profiles in in vivo models .
- Apply CRISPR/Cas9 gene editing to knockout iNOS in macrophages and assess compensatory cytokine pathways .
- Combine this compound with cytokine-specific inhibitors to identify synergistic/antagonistic interactions .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., cell counts across treatment doses) .
- Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values for β-hexosamidase inhibition .
- Report effect sizes and confidence intervals to contextualize nonsignificant trends (e.g., COX-2 inhibition) .
Q. How can researchers ensure reproducibility in this compound studies?
- Standardize extraction protocols for this compound to minimize batch variability (e.g., HPLC purity ≥98%) .
- Pre-register animal studies (e.g., ARRIVE guidelines) to detail sample sizes, randomization, and blinding .
- Deposit raw data (e.g., cell counts, Western blot images) in public repositories for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
